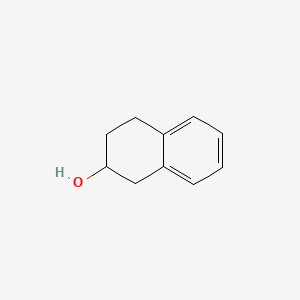

1,2,3,4-Tetrahydro-2-naphthol

Beschreibung

Historical Context and Significance of Tetrahydronaphthols in Organic Chemistry

The story of tetrahydronaphthols is intrinsically linked to the study of aromatic compounds and the development of stereochemistry. Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, can be partially hydrogenated to form 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin. This structure, featuring a fused benzene (B151609) and cyclohexane (B81311) ring, is the scaffold for tetrahydronaphthols.

A pivotal moment in understanding compounds like tetrahydronaphthols was the dawn of stereochemistry. In 1815, Jean-Baptiste Biot observed that certain organic molecules could rotate the plane of polarized light, a phenomenon known as optical activity. wikipedia.org This was later explained in 1874 by Jacobus Henricus van 't Hoff and Joseph Le Bel, who proposed that the tetrahedral arrangement of atoms bonded to a carbon atom could lead to different spatial arrangements, or stereoisomers. wikipedia.org

This concept is crucial for tetrahydronaphthols, as the placement of the hydroxyl group on the saturated ring often creates a chiral center, leading to enantiomers—isomers that are non-superimposable mirror images of each other. wikipedia.orgchemimpex.com The ability to synthesize specific stereoisomers (asymmetric synthesis) is vital, as different enantiomers of a molecule can have markedly different biological activities. wikipedia.orgchemimpex.com This has made chiral tetrahydronaphthols valuable building blocks in the synthesis of complex, biologically active molecules. chemimpex.com

Overview of 1,2,3,4-Tetrahydro-2-naphthol within the Tetrahydronaphthol Class

This compound, also known by synonyms such as β-Tetralol and 2-Hydroxytetralin, is a specific isomer within the tetrahydronaphthol family. nist.govnist.gov In this compound, the hydroxyl group is located at the second position of the saturated tetralin ring system. Its structure combines both aromatic and aliphatic features, making it a subject of interest in various chemical studies.

The fundamental properties of this compound are well-documented, providing a basis for its use in further synthetic applications.

Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,4-tetrahydronaphthalen-2-ol | nist.govthermofisher.com |

| CAS Number | 530-91-6 | nist.govvwr.com |

| Molecular Formula | C₁₀H₁₂O | nist.govthermofisher.com |

| Molecular Weight | 148.21 g/mol | thermofisher.com |

| InChI Key | JWQYZECMEPOAPF-UHFFFAOYNA-N | thermofisher.com |

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Clear light yellow to light brown viscous liquid | thermofisher.comfishersci.com |

| Melting Point | 15.5 °C / 59.9 °F | vwr.comfishersci.com |

| Boiling Point | 140 °C @ 12 mmHg | vwr.comfishersci.com |

| Refractive Index | 1.5630 to 1.5670 (at 20°C) | thermofisher.com |

Research Trajectories and Contemporary Relevance

The unique structural properties of tetrahydronaphthol derivatives make them highly relevant in several areas of modern research. They are frequently used as versatile building blocks in organic synthesis, enabling the construction of more complex molecules. chemimpex.com A significant application lies in medicinal chemistry and pharmaceutical development, where they serve as key intermediates in the synthesis of various drugs. chemimpex.comsmolecule.com

Research has focused on developing methods for their stereoselective synthesis. For example, organocatalytic asymmetric multicomponent cascade reactions have been designed to produce chiral tetrahydronaphthols with high precision. bohrium.com Such optically active tetrahydronaphthols are crucial intermediates for synthesizing important pharmaceutical compounds, including certain anthracyclinones used in cancer therapy. oup.com

Furthermore, these compounds are relevant in material science for the formulation of specialty polymers. chemimpex.com In environmental chemistry, derivatives like (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE are studied as metabolites from the microbial degradation of naphthalene, playing a role in the bioremediation of polycyclic aromatic hydrocarbons. smolecule.com The synthesis of tetrahydronaphthols is often achieved through the regioselective hydrogenation of naphthols, a powerful transformation that provides direct access to these saturated ring systems. researchgate.net

Table of Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870589 | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Tetralol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °C @ 12 MM HG | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

530-91-6 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AE2V413JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15.5 °C | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Reactivity and Derivatization of 1,2,3,4 Tetrahydro 2 Naphthol

Reactions at the Hydroxyl Group

The secondary hydroxyl (-OH) group is a primary site for chemical modification, readily undergoing reactions typical of alcohols, such as acetylation, etherification, and esterification.

The conversion of the hydroxyl group of 1,2,3,4-tetrahydro-2-naphthol to an acetate (B1210297) ester is a common protective strategy or a means to modify its properties. This transformation is typically achieved using standard acetylating agents. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetylating agent.

Commonly, acetic anhydride (B1165640) is employed, often in the presence of a base catalyst like pyridine (B92270) or a potent acid catalyst. Research on the acylation of similar naphthol structures has demonstrated the use of various catalytic systems. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to be a highly efficient catalyst for the acylation of naphthols. mdpi.com Furthermore, green chemistry approaches utilizing ionic liquids such as triethylammonium (B8662869) acetate (TEAA) have been developed for the efficient and selective acetylation of alcohols and phenols. conicet.gov.ar

Upon acetylation of naphthols, characteristic shifts in nuclear magnetic resonance (NMR) spectra are observed. For example, in related α-naphthol systems, acetylation leads to a significant upfield shift of the peri-proton (the proton at the C-8 position relative to the C-1 hydroxyl group), an effect attributed to the anisotropic shielding by the newly introduced acetate carbonyl group. scholaris.ca

Table 1: Acetylation of this compound

| Reactant | Reagent | Catalyst (Example) | Product |

|---|---|---|---|

| This compound | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or Trifluoromethanesulfonic Acid (TfOH) | 1,2,3,4-Tetrahydro-2-naphthyl acetate |

The hydroxyl group of this compound can be converted into ethers and other esters, expanding its synthetic utility.

Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis or through modern catalytic methods. For instance, iron(III) triflate has been used as a catalyst for the self-etherification of the isomeric 1,2,3,4-tetrahydro-1-naphthol (B51079), suggesting its applicability to the 2-substituted isomer as well. acs.orgacs.org This reaction proceeds by forming a symmetrical ether, demonstrating a novel approach to ether formation under mild conditions. acs.org

Esterification: Beyond simple acetylation, the hydroxyl group can be esterified with a wide range of carboxylic acids or their derivatives. This is foundational for building more complex molecules. For example, research has detailed the esterification of 5,6,7,8-tetrahydro-2-naphthol (B72861) (an alternative numbering for the same compound) with reagents like ethyl chloroacetate (B1199739) as a precursor step to forming tricyclic furanone systems. rsc.org This O-alkylation is a key step that precedes intramolecular cyclization reactions. rsc.org

Table 2: Example Etherification and Esterification Reactions

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Self-Etherification | 1,2,3,4-Tetrahydro-1-naphthol (isomer) | Fe(OTf)₃, NH₄Cl | Oxybis(1,2,3,4-tetrahydronaphthalene) | acs.orgacs.org |

| Esterification (O-alkylation) | 5,6,7,8-Tetrahydro-2-naphthol | Ethyl chloroacetate, K₂CO₃, NaI | Ethyl (5,6,7,8-tetrahydro-2-naphthyloxy)acetate | rsc.org |

Acetylation

Electrophilic Aromatic Substitution on the Saturated Ring

The saturated portion of this compound is an alicyclic ring consisting of sp³-hybridized carbon atoms. This ring is generally not susceptible to electrophilic aromatic substitution, a reaction mechanism characteristic of the electron-rich π-system of aromatic rings. The lack of π-electrons in the tetrahydro portion of the naphthalene (B1677914) core prevents the formation of the stabilized carbocation intermediate (the sigma complex or arenium ion) that is essential for this reaction pathway. masterorganicchemistry.com Therefore, reactions with electrophiles will preferentially occur on the aromatic ring.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the hydroxyl group at C-2 and the fused alkyl ring. Naphthalene itself is more reactive than benzene in EAS reactions. iptsalipur.org

The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho (C-1, C-3) and para (C-6) positions. The fused alkyl ring is a weak activating group, directing substitution to its ortho (C-5, C-8) and para (C-6) positions. The combined influence of these groups makes the aromatic ring highly nucleophilic, with substitution products depending on the specific reaction conditions and the nature of the electrophile. The C-1, C-3, and C-6 positions are the most likely sites of substitution.

Examples of EAS reactions include:

Halogenation: Aromatic halogenation can be performed using reagents like Br₂ or Cl₂, often in a suitable solvent such as acetic acid. google.com

Friedel-Crafts Acylation: Introduction of an acyl group onto the aromatic ring can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst. Such reactions have been performed on related dimethoxynaphthalene systems prior to reduction to the tetrahydro-state, indicating the viability of this reaction on the aromatic core. researchgate.net

Table 3: Potential Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influence | Predicted Reactivity |

|---|---|---|

| C-1 | ortho to -OH | Highly Favored |

| C-3 | ortho to -OH | Favored (steric hindrance may be a factor) |

| C-6 | para to -OH and para to alkyl ring | Favored |

| C-5, C-8 | ortho to alkyl ring | Less Favored |

Formation of Polycyclic and Heterocyclic Systems from this compound Precursors

The scaffold of this compound is a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. Its inherent functionalities can be exploited to construct new rings fused to the tetrahydronaphthalene system.

The reactivity of both the hydroxyl group and the activated aromatic ring allows this compound to be a precursor for various oxygen-containing heterocycles, particularly naphthofurans. researchgate.net A notable example is the synthesis of tricyclic derivatives of benzo[b]furan-3(2H)-one.

In a specific synthesis, 5,6,7,8-tetrahydro-2-naphthol was used to prepare 5,6,7,8-tetrahydronaphtho[2,3-b]furan-3(2H)-one. rsc.org The synthetic sequence involves an initial O-alkylation of the hydroxyl group with an appropriate reagent carrying a latent carboxyl functionality, followed by an intramolecular cyclization, such as the Dieckmann reaction, to form the new five-membered heterocyclic ring. rsc.org This strategy highlights how the naphthol moiety can be elaborated into more complex, fused heterocyclic systems. While many modern multicomponent reactions utilize 2-naphthol (B1666908) to create diverse heterocycles like xanthenes and chromenes, the use of the tetrahydro-derivative provides a route to partially saturated, angularly fused systems. fardapaper.irnih.gov

Derivatives with Potential Pharmacological Activity

The this compound scaffold serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its structural features allow for a variety of chemical modifications, leading to derivatives with a broad spectrum of potential pharmacological activities. Research has focused on creating analogues by modifying functional groups, substituting on the aromatic ring, and constructing more complex fused-ring systems to enhance biological efficacy, metabolic stability, and target specificity.

One area of investigation involves the synthesis of aminotetralin derivatives, which have shown significant activity within the central nervous system. Although distinct from the naphthol, related 2-aminotetralin structures have been identified as potent ligands for dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of 1,2,3,4-tetrahydro-2-naphthylamine (B1217402) are known to interact with 5-HT1A and dopamine D2 receptors, suggesting their potential use in pharmaceutical applications targeting these pathways. google.com Dinapsoline, a full D1 dopamine agonist with significant D2 receptor affinity, is a key example of a complex molecule built around a similar tetralin pharmacophore. nih.gov Furthermore, the conversion of 1-amidoalkyl-2-naphthols, synthesized via multicomponent reactions, into their corresponding 1-aminoalkyl-2-naphthol derivatives is a strategy to access compounds with potential antihypertensive and Ca2+ channel-blocking activities. arcjournals.org

Halogenation of the tetrahydronaphthol ring is another strategic modification. The introduction of fluorine atoms, for example, can significantly alter a molecule's physicochemical properties.

| Compound Name | Structural Modification | Key Research Findings |

| (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | Introduction of two fluorine atoms at the C6 and C8 positions. | Enhanced lipophilicity, increased metabolic resistance, and improved bioavailability. The specific stereochemistry is crucial for its biological activity. vulcanchem.com |

The synthesis of dimeric and fused-ring structures represents a more complex derivatization approach, leading to compounds with unique biological profiles. These modifications can result in molecules with anti-allergic, antimicrobial, or anticancer properties.

| Derivative Class | Example Compound/System | Potential Pharmacological Activity | Research Focus |

| Dimeric Analogues | 2-Benzyl-2-[2-phenyl-1-ethenyl]-1,2,3,4-tetrahydro-1-naphthalenol | Mast cell-stabilizing and anti-allergic | Synthesis of dimeric structures linked by C-C bonds to modulate allergic and inflammatory responses. researchgate.net |

| Fused Naphthofurans | 2-aryl-1,2,3,4-tetrahydropyrido(naphtho[2,1-b]furan)-4-ones | Antimicrobial and anthelmintic | Creation of angularly fused tetracyclic systems via intramolecular Michael addition. researchgate.net |

| Fused Naphtho-oxazines | 3,4-dihydro-2H-naphtho[2,3-b] Current time information in Bangalore, IN.oxazine-5,10-diones | Anticancer | Copper-catalyzed intramolecular coupling to form bioactive heterocyclic structures; some showed moderate activity against lung cancer A549 cells. acs.org |

These examples underscore the versatility of the this compound core in generating a diverse range of derivatives. The research highlights how specific structural modifications, from simple halogenation to the construction of complex polycyclic systems, can impart significant and varied pharmacological activities.

Stereochemistry and Chiral Aspects of 1,2,3,4 Tetrahydro 2 Naphthol

Enantiomeric Forms and Optically Active Tetrahydronaphthols

1,2,3,4-Tetrahydro-2-naphthol, also known as β-tetralol, possesses a chiral center at the carbon atom bearing the hydroxyl group. nist.gov This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The specific rotation is a characteristic physical property used to distinguish between them. For instance, the (R)-(-)-enantiomer of 1,2,3,4-tetrahydro-1-naphthol (B51079) has a reported optical activity of [α]D/17 −32° (c = 2.5 in chloroform). sigmaaldrich.com

The development of methods to obtain optically active tetrahydronaphthols has been a significant area of research, particularly due to their role as key intermediates in the synthesis of more complex molecules, such as anthracyclinones, which are a class of anticancer agents. oup.comjst.go.jpoup.com The biological activity of these larger molecules is often dependent on the specific stereochemistry of the tetrahydronaphthol precursor.

Asymmetric Synthesis and Enantioselective Processes

The demand for enantiomerically pure this compound has driven the development of various asymmetric synthesis and enantioselective processes. These methods aim to produce one enantiomer in excess over the other, a concept measured by enantiomeric excess (ee).

Chiral Catalysis in Tetrahydronaphthol Synthesis

Chiral catalysis is a powerful strategy for the enantioselective synthesis of tetrahydronaphthols. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

One notable method involves the asymmetric transfer hydrogenation of naphthols. chinesechemsoc.orgchinesechemsoc.org In this process, a bimetallic cooperative catalysis system, using a heterogeneous palladium-on-carbon (Pd/C) catalyst and a homogeneous chiral ruthenium catalyst, can achieve high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds by first partially hydrogenating the naphthol to a ketone intermediate, which is then asymmetrically reduced to the chiral alcohol. chinesechemsoc.org This method has been shown to produce chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity, up to 99% ee. chinesechemsoc.org

Another approach involves the asymmetric halolactonization of optically active acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. jst.go.jpoup.com This method has been successfully applied to the synthesis of (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate for optically active anthracyclinones, with an enantiomeric excess greater than 95%. oup.comoup.com

The use of chiral phosphoric acid catalysts has also been explored in the organocatalytic asymmetric synthesis of related chiral structures. dicp.ac.cnresearchgate.net

Diastereoselective Approaches

Diastereoselective synthesis is another key strategy for obtaining enantiomerically enriched tetrahydronaphthols. This method involves reacting a prochiral substrate with a chiral auxiliary to create a pair of diastereomers, which can then be separated. The chiral auxiliary is subsequently removed to yield the desired enantiomer.

A prominent example is the highly diastereoselective reaction of 1-trimethylsilylbuta-2,3-diene with a chiral acetal (B89532), which has been used in the concise enantioselective synthesis of (R)-(–)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol. rsc.orgrsc.org Similarly, the bromolactonization of acetals prepared from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and (1R,2R)-(+)-tartaric acid diamide (B1670390) derivatives proceeds with high diastereoselectivity. oup.com

Furthermore, rhodium(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines have been developed to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivities, showcasing a three-component approach to related chiral structures.

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is fundamental to understanding its chemical and biological properties. Several methods are employed for this purpose, ranging from crystallographic techniques to spectroscopic and chromatographic approaches.

X-ray Crystallography: Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a crystalline compound. This technique provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of its atoms. For instance, the absolute configuration of a tetrahydronaphthalenic analogue of melatonin (B1676174) was determined as R at the chiral C-1 position using X-ray analysis. nih.gov Similarly, the S configuration of a chlorinated dihydronaphthalenone derivative was confirmed through anomalous scattering in X-ray diffraction. rsc.org

NMR Spectroscopy with Chiral Derivatizing Agents: As detailed in the previous section, NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful and widely used method for determining the absolute configuration of chiral alcohols in solution. tcichemicals.com The process involves reacting the alcohol with both enantiomers of a CDA to form two diastereomers. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectra of these diastereomers, the absolute configuration can be deduced using established mnemonic models. tcichemicals.comtcichemicals.comed.gov This method is an alternative to X-ray crystallography and is particularly useful when suitable crystals cannot be obtained. tcichemicals.com

Competing Enantioselective Conversion (CEC) Method: The Competing Enantioselective Conversion (CEC) method is a modern kinetic resolution technique for determining the absolute configuration of enantioenriched secondary alcohols. ed.govnih.govacs.org This method involves running parallel reactions of the alcohol with both enantiomers of a chiral acyl-transfer catalyst, such as homobenzotetramisole (HBTM). ed.gov The progress of these reactions is monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy to identify which reaction proceeds faster. ed.govnih.gov The absolute configuration of the alcohol is then assigned based on a mnemonic that relates the faster-reacting catalyst enantiomer to the stereochemistry of the alcohol. ed.govnih.gov This method is advantageous due to its simplicity, speed (often completed within 30-60 minutes), and the small amount of sample required. nih.govacs.org

Chiroptical Methods: Circular dichroism (CD) spectroscopy is another technique used to determine the absolute configuration. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, often compared with theoretically calculated spectra or spectra of related compounds with known configurations, can be used to assign the absolute stereochemistry.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is primarily used for separating enantiomers and determining enantiomeric excess. scholarsresearchlibrary.comresearchgate.net However, by comparing the elution order of the enantiomers of an unknown sample to that of authentic standards of known absolute configuration on the same chiral stationary phase, the absolute configuration of the unknown can be determined.

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Application to Alcohols |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. nih.gov | Applicable if the alcohol or a derivative can be crystallized. |

| NMR with CDAs | Formation of diastereomers with distinct NMR spectra to deduce stereochemistry. tcichemicals.comtcichemicals.com | A common and powerful method for soluble alcohols. tcichemicals.comed.gov |

| Competing Enantioselective Conversion (CEC) | Kinetic resolution using two enantiomers of a chiral catalyst to determine the faster-reacting enantiomer. ed.govnih.gov | A rapid and sensitive method for secondary alcohols. nih.govacs.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. | Used to correlate optical activity with specific stereoisomers. |

| Chiral HPLC | Comparison of retention times with known standards on a chiral stationary phase. scholarsresearchlibrary.com | Requires authentic standards of known configuration. |

This table is generated based on the textual information and is for illustrative purposes.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,2,3,4-Tetrahydro-2-naphthol by probing the interactions of the molecule with electromagnetic radiation.

The spectrum would feature distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the hydroxyl proton. The four aromatic protons, being non-equivalent, would appear as a complex multiplet in the downfield region, typically between δ 6.9 and 7.2 ppm. The proton attached to the carbon bearing the hydroxyl group (H-2) would likely appear as a multiplet around δ 3.8-4.2 ppm. The adjacent methylene (B1212753) protons at C1 and C3, and the benzylic protons at C4, would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to geminal and vicinal coupling. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.9 - 7.2 | Multiplet |

| H-2 (CH-OH) | 3.8 - 4.2 | Multiplet |

| H-4 (Ar-CH₂) | 2.7 - 3.0 | Multiplet |

| H-1, H-3 (-CH₂-) | 1.5 - 2.5 | Multiplets |

| OH | Variable | Broad Singlet |

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. np-mrd.org A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

The spectrum also displays sharp peaks between 3100 and 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic ring, and just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the C-H stretching of the saturated aliphatic portion of the molecule. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the secondary alcohol is expected around 1050-1150 cm⁻¹. The region between 900 and 700 cm⁻¹ would contain C-H out-of-plane bending vibrations characteristic of the substitution pattern on the benzene (B151609) ring. researchgate.net For secondary alcohols, the O-H stretching vibration frequency is anticipated around 3670 cm⁻¹. uni.lu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| O-H | 3600 - 3200 | Strong, Broad | Stretching |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H | 2950 - 2850 | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | Stretching |

| C-O | 1150 - 1050 | Strong | Stretching |

| Aromatic C-H | 900 - 700 | Strong | Out-of-plane Bending |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound (C₁₀H₁₂O) has a molecular weight of approximately 148.20 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 148.

The fragmentation pattern is characteristic of a tetralol. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a significant peak at m/z 130 ([M-18]⁺). hmdb.canih.gov This C₁₀H₁₀⁺ ion corresponds to dihydronaphthalene. hmdb.ca Another typical fragmentation involves cleavage of the bonds adjacent to the oxygen atom. Retro-Diels-Alder (RDA) type fragmentation of the saturated ring can also occur. The ionization energy for this compound has been determined to be 8.67 ± 0.02 eV. nist.gov

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Formula | Description | Reference |

|---|---|---|---|

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) | nist.gov |

| 130 | [C₁₀H₁₀]⁺ | Loss of H₂O from the molecular ion | hmdb.ca |

| 115 | [C₉H₇]⁺ | Loss of H₂O and CH₃ | |

| 104 | [C₈H₈]⁺ | Result of RDA fragmentation (loss of C₂H₄O) | hmdb.canih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The chromophore in this compound is the substituted benzene ring. Specific experimental UV-Vis absorption data for this compound is not prevalent in the searched literature. However, its spectrum is expected to be similar to that of other tetralin derivatives. The parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), exhibits absorption maxima characteristic of a dialkylbenzene, with bands around 265 and 273 nm. The presence of the hydroxyl group on the saturated ring is expected to cause only minor shifts in these absorption bands. For comparison, 2-naphthol (B1666908), the fully aromatic analog, shows an absorption peak at 331 nm in ethanol (B145695). aatbio.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Chromophore |

|---|---|---|

| Ethanol/Hexane (B92381) | ~265 - 275 | Substituted Benzene Ring |

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

Gas chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify a purity of greater than 96.0% as determined by GC. The technique is also used for the quantitative analysis of this compound in various matrices, such as impregnated clothing. rsc.org

A typical GC analysis would involve a fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or a phenyl-substituted variant). A Flame Ionization Detector (FID) is commonly used due to its high sensitivity towards organic compounds. For complex mixtures, GC coupled with Mass Spectrometry (GC-MS) allows for both separation and definitive identification of the components based on their retention times and mass spectra.

Table 5: Typical Gas Chromatography Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused Silica Capillary |

| Stationary Phase | e.g., 5% Phenyl Polydimethylsiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Purity Specification | >=96.0 % |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound and its derivatives. The method's versatility allows for both achiral (reversed-phase) and chiral separations.

Reversed-phase HPLC is commonly used for the analysis of compounds with moderate polarity like tetralols. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for a related derivative, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-naphthalene, utilizes a C18-based Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The analysis of this compound often involves its resolution into individual enantiomers, as it possesses a chiral center at the C2 position. Chiral HPLC is the predominant method for this purpose, relying on chiral stationary phases (CSPs) to differentiate between the (R)- and (S)-enantiomers. bgb-analytik.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. bgb-analytik.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective. bgb-analytik.com Another powerful and durable CSP is the Whelk-O 1, which is based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene. hplc.eu This π-acceptor phase is known for its broad applicability in separating underivatized racemates, including alcohols. hplc.eu The selection of the appropriate chiral column and mobile phase is often determined through screening multiple columns to achieve adequate resolution, which is generally considered acceptable when the separation factor (α) is greater than 1.1. bgb-analytik.com

The mobile phase composition is critical for achieving successful chiral separation. In HPLC, mixtures of alkanes like hexane with alcohols such as 2-propanol or ethanol are common. pharmtech.com For more complex separations or when using different techniques like Supercritical Fluid Chromatography (SFC), which is closely related to HPLC, the mobile phase can be modified. For the separation of the isomeric 1,2,3,4-tetrahydro-1-naphthol (B51079), a mobile phase of 25% tetrahydrofuran (B95107) (THF) in CO2 has been used with a Chiralpak IA column. pharmtech.com The addition of a small amount of an alcohol like methanol (B129727) to the organic modifier (cosolvent) can significantly improve peak shape and reduce retention times. pharmtech.com

The table below summarizes typical conditions used in the HPLC analysis of tetrahydronaphthol and related chiral compounds.

| Parameter | Condition 1 (Chiral SFC) pharmtech.com | Condition 2 (Chiral HPLC) bgb-analytik.comhplc.eu | Condition 3 (Reversed-Phase) sielc.com |

| Analyte | 1,2,3,4-Tetrahydro-1-naphthol | Racemic Alcohols | 1,2,3,4-tetrahydro-5-(1-phenylethyl)-naphthalene |

| Technique | SFC | HPLC | HPLC |

| Stationary Phase | Chiralpak IA (Polysaccharide-based) | Whelk-O 1 (Pirkle-type) | Newcrom R1 (C18) |

| Mobile Phase | CO2 with THF and Methanol | Hexane/Alcohol | Acetonitrile/Water/Acid |

| Detection | UV | UV | UV/MS |

Other Analytical Techniques (e.g., Titrimetry for quantitative acetylation)

Beyond chromatographic methods, classical analytical techniques such as titrimetry remain relevant for the quantitative analysis of this compound. A well-established method involves the quantitative acetylation of the hydroxyl group, followed by titration to determine the purity of the compound or its concentration in a sample. acs.org

This analytical procedure was successfully applied to determine the amount of this compound impregnated in clothing. acs.org The method first requires the extraction of the compound from the sample matrix using a suitable solvent like ethyl ether. acs.org Following extraction, the hydroxyl group of the tetrahydronaphthol is acetylated. This is typically achieved by reacting the compound with a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solution. acs.org Pyridine acts as a catalyst and also neutralizes the acetic acid formed during the reaction.

The reaction is as follows: C₁₀H₁₁OH + (CH₃CO)₂O → C₁₀H₁₁OCOCH₃ + CH₃COOH

After the acetylation reaction is complete, the excess, unreacted acetic anhydride is hydrolyzed to acetic acid by adding water. The total amount of acetic acid (from both the acetylation reaction and the hydrolysis of the excess anhydride) is then determined by titrating the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) to a phenolphthalein (B1677637) or mixed indicator endpoint. acs.org A blank determination, using the same quantity of acetylating reagent without the sample, is performed concurrently. The difference in the volume of NaOH titrant required for the sample and the blank corresponds to the amount of acetic anhydride consumed in acetylating the this compound.

This titrimetric method was used to ascertain the purity of a this compound standard, which was found to be 97.0%. acs.org The precision of this method is considered satisfactory for quality control purposes, with reported recoveries of 97% or better. acs.org

The table below outlines the key reagents and steps in the quantitative acetylation method.

| Step | Description | Reagents |

| Extraction | Isolation of the analyte from the sample matrix. | Ethyl ether |

| Acetylation | Esterification of the hydroxyl group. | Acetic anhydride, Pyridine |

| Hydrolysis | Conversion of excess acetic anhydride to acetic acid. | Water |

| Titration | Quantification of acetic acid. | Standardized Sodium Hydroxide (e.g., 0.3 N), Phenolphthalein indicator |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-HF, TD-DFT)

Quantum chemical calculations have been instrumental in elucidating the properties of tetrahydronaphthol isomers. A variety of semi-empirical and ab-initio methods are employed to simulate molecular behavior and predict spectroscopic outcomes. nih.gov

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 1,2,3,4-Tetrahydro-2-naphthol. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, have been used to optimize the geometries of naphthol derivatives and their various conformations. nih.govmdpi.com For the related compound series of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, theoretical calculations using the MM2 force field, alongside NMR data, helped to establish the preferred conformations. cdnsciencepub.com These studies indicated that the substituents on the saturated ring adopt specific pseudoaxial or pseudoequatorial dispositions to minimize steric strain and accommodate interactions like hydrogen bonding. cdnsciencepub.com For instance, in certain trans derivatives, a dipseudoequatorial relationship between functional groups was found to be stabilized by intramolecular hydrogen bonding. cdnsciencepub.com DFT calculations have also been successfully applied to determine the relative stability of various regioisomers and diastereomers formed during the synthesis of complex heterocyclic systems derived from naphthols. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) and Time-Dependent Hartree-Fock (TD-HF) are prominent ab-initio methods used to investigate the electronic absorption and emission properties of tetrahydronaphthol isomers. nih.gov Studies comparing these methods with semi-empirical approaches like ZINDO have been conducted. nih.gov It was found that for tetrahydronaphthol positional isomers, ab-initio methods can accurately reproduce the first transitional energy in both the ground and excited states, often with the application of a scaling factor. nih.gov The semi-empirical AM1/ZINDO method was also noted for its ability to realistically predict the trends of molecular transitions. nih.gov The excited-state properties of naphthols are of significant interest, as fluorescence spectra can reveal distinct emission bands corresponding to the protonated and deprotonated forms of the molecule. hopto.org

| Method | Type | Application | Key Finding | Reference |

|---|---|---|---|---|

| ZINDO | Semi-empirical | Electronic Absorption/Emission | Can detect the trend of molecular transitions with realistic values. | nih.gov |

| TD-HF/6-311G(d,p) | Ab-initio | Electronic Absorption/Emission | Can reproduce exact first transitional energy with a scaling factor. | nih.gov |

| TD-DFT/B3LYP/6-311G(d,p) | Ab-initio | Electronic Absorption/Emission | Can reproduce exact first transitional energy with a scaling factor. | nih.gov |

DFT calculations are a key tool for mapping out the intricate pathways of chemical reactions involving naphthol derivatives. acs.org For example, in the hydrodeoxygenation (HDO) of naphthols, where tetrahydronaphthols are key intermediates, DFT has been used to explore the viability of different mechanistic routes, such as direct dehydration versus pathways involving further hydrogenation. acs.org These calculations can determine the energy barriers for individual reaction steps, including ring hydrogenation, isomerization, and dehydration. acs.org By computing the energies of intermediates and transition states, researchers can predict the most favorable reaction course. Studies have shown that for certain catalysts, the dehydration of a doubly ring-hydrogenated intermediate like 1,2,3,4-tetrahydro-1-naphthol (B51079) is the preferred pathway to the final product. acs.org

Electronic Absorption and Emission Properties

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule like this compound binds to a receptor, such as a protein or enzyme. These studies are vital for understanding potential biological activity.

Recent research employed molecular docking and MD simulations to investigate the interaction of 5,6,7,8-tetrahydro-2-naphthol (B72861) with the human estrogen-related receptor γ (hERRγ). nih.govresearchgate.net These simulations revealed that the compound binds within a pocket of the receptor, with key interactions involving amino acid residues such as Leu271, Leu309, Leu345, and Phe435. nih.govresearchgate.net The primary driving forces for this binding were identified as van der Waals forces, along with CH-π and π-π interactions. nih.gov The binding energy was further analyzed using the Molecular Mechanics/Poisson Boltzmann Surface Area (MM-PBSA) method, which dissects the energetic contributions to the binding affinity. nih.govresearchgate.net For tetrahydro-2-naphthol, the van der Waals energy (ΔE_vdW) was found to be the main contributor to the binding. nih.gov

| Energy Component | Value (kcal/mol) | Reference |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -23.54 | nih.gov |

| Electrostatic Energy (ΔE_ele) | Positive Contribution | nih.gov |

| Total Binding Energy | Not specified | nih.gov |

Similar docking studies have been performed on other tetrahydronaphthalene derivatives. For instance, various substituted tetrahydronaphthalenes were docked against tyrosine kinase (TK) to evaluate their potential cytotoxic activity, with analyses showing hydrogen bond formation with residues like Thr 670 and Cys 673. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict and help interpret experimental spectra. Theoretical approaches have been applied to investigate the spectroscopic properties of positional isomers of tetrahydronaphthol. nih.gov Ab-initio calculations, such as those at the B3LYP/6-31G** level of theory, have been successfully used to analyze the S1←S0 transition spectra of 1,2,3,4-tetrahydro-1-naphthol, an isomer of the target compound, recorded using resonant two-photon ionization (R2PI) techniques. researchgate.net Furthermore, theoretical studies have explored how factors like hydrogen bonding influence vibrational spectra, specifically the ν(O-H) stretching bands, and the π-electronic absorption spectra of tetrahydronaphthols. researchgate.net

Conformational Analysis and Hydrogen Bonding Interactions

The conformation of this compound and its interactions via hydrogen bonding are critical to its chemical behavior. The flexible, saturated ring can adopt different conformations, and the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Theoretical studies on closely related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols have shown that the stability of certain conformations is heavily influenced by the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups. cdnsciencepub.com This interaction can favor a dipseudoequatorial arrangement of the substituents to enable the H-bond, overcoming other unfavorable steric interactions. cdnsciencepub.com

The compound also forms intermolecular hydrogen bonds. The effect of H-bonding with dioxane on the π-electronic absorption spectra of 5,6,7,8-tetrahydronaphthols has been described. researchgate.net In-depth computational studies on the related 2-naphthol (B1666908) molecule, using methods up to the CCSD(T) level, have explored its hydrogen bonding preferences with molecules like anisole. rsc.org These calculations can distinguish between hydrogen bonding to an oxygen atom versus bonding to an aromatic π-system, predicting the most stable complex geometry. rsc.org

Applications in Organic Synthesis and Medicinal Chemistry

1,2,3,4-Tetrahydro-2-naphthol as a Building Block in Complex Molecule Synthesis

This compound serves as a fundamental building block in the creation of intricate molecular architectures. chemimpex.comchemimpex.com Its structure allows for various chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The chiral nature of some of its derivatives is particularly important, as stereochemistry often dictates the biological activity of a compound. chemimpex.comchemimpex.com This makes it an invaluable tool for researchers aiming to construct molecules with specific three-dimensional arrangements. chemimpex.comsmolecule.com

Intermediates for Natural Product Synthesis (e.g., Anthracyclinones)

A significant application of this compound derivatives is in the synthesis of anthracyclinones, which form the core structure of a class of potent anticancer antibiotics. jst.go.jpias.ac.incornell.edu Specifically, (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol is a crucial key intermediate in the asymmetric synthesis of these medically important compounds. jst.go.jpcornell.eduoup.comrsc.org Various synthetic strategies have been developed to produce this intermediate with high optical purity, highlighting its importance in the pharmaceutical industry. jst.go.jpcornell.eduoup.com The synthesis often involves multi-step processes, including reactions like bromolactonization to achieve the desired stereochemistry. oup.com

Synthesis of Biologically Active Derivatives

The core structure of this compound has been modified to produce a variety of derivatives with diverse biological activities. These modifications often involve introducing different functional groups to the tetralin ring system to enhance or alter its pharmacological properties.

Naphthol Derivatives with Analgesic and Local Anesthetic Properties

Derivatives of 1,2,3,4-tetrahydro-1-naphthol (B51079) have been investigated for their potential as analgesics and local anesthetics. chemimpex.comontosight.ai For instance, the compound 1-Naphthol, 1,2,3,4-tetrahydro-2-(dimethylamino)-, benzoate (B1203000) (ester), hydrochloride, (1S-cis)- has demonstrated both analgesic and local anesthetic properties. ontosight.ai The mechanism of action is thought to involve interaction with sodium channels in nerve cells. ontosight.ai Other piperidine (B6355638) derivatives containing a naphthalen-1-yloxy moiety have also shown promising local anesthetic activity in animal models. fabad.org.tr

Tetrahydronaphthalene Derivatives as Potential Modulators of Allergic and Inflammatory Phenomena

The tetrahydronaphthalene scaffold is a key feature in compounds designed to modulate allergic and inflammatory responses. researchgate.net Research has been conducted on dimeric analogues of 4-amino-3,4-dihydro-2H-naphthalen-1-ones, which have shown potent mast cell-stabilizing activity. researchgate.net Mast cells are crucial in the initiation of allergic reactions. anr.fr Furthermore, the histamine (B1213489) H4 receptor, which is involved in inflammatory and immune disorders, has been a target for therapeutic intervention, and some tetralin-based compounds have been explored in this context. nih.govarchivesofmedicalscience.com Matrix metalloproteinases (MMPs), enzymes involved in the pathology of allergic asthma, are another area where tetralin-based modulators could have therapeutic potential. dovepress.com

Thiazoline-Tetralin Derivatives with Anticancer and Anticholinesterase Activity

Novel hybrid molecules combining the tetralin ring with a thiazoline (B8809763) ring have been synthesized and evaluated for their biological activities. nih.govdntb.gov.ua These thiazoline-tetralin derivatives have demonstrated notable anticancer and anticholinesterase properties. nih.govdntb.gov.ua

In terms of anticancer activity, certain derivatives have shown significant cytotoxicity against human cancer cell lines such as breast (MCF-7) and lung (A549). nih.govdntb.gov.ua For example, a compound with a 4-methoxyphenyl (B3050149) group (4e) was particularly effective against the MCF-7 cell line, while compounds with bromo, chloro, and fluoro-phenyl groups (4f, 4g, and 4h) showed excellent apoptotic effects on the A549 cell line. nih.gov The tetralin moiety is a structural component of clinically used anthracycline antibiotics, which are known DNA intercalators. nih.govresearchgate.net

Regarding anticholinesterase activity, which is relevant for conditions like Alzheimer's disease, some of these derivatives have shown inhibitory effects on acetylcholinesterase (AChE). nih.govdergipark.org.tr Specifically, compound 4h exhibited 49.92% inhibition of AChE. nih.govrsc.org

Table of Selected Thiazoline-Tetralin Derivatives and Their Activities

| Compound | Substitution | Target Cell Line/Enzyme | Observed Activity |

|---|---|---|---|

| 4e | 4-methoxyphenyl | MCF-7 | Highest antitumor efficiency, DNA synthesis inhibition, apoptosis nih.gov |

| 4f | 4-bromophenyl | A549 | Excellent apoptosis levels nih.gov |

| 4g | 4-chlorophenyl | A549 | Excellent apoptosis levels nih.gov |

Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral derivatives of 1,2,3,4-tetrahydronaphthylamine, which can be synthesized from this compound, have been developed as effective ligands for asymmetric catalysis. researchgate.netsfu.ca These chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds. chemimpex.comresearchgate.net For example, new phosphine-aminophosphine ligands derived from (R)-1,2,3,4-tetrahydro-1-naphthylamine have shown excellent enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. researchgate.net This demonstrates the high potential of these ligands in creating chiral molecules for pharmaceuticals and other applications. researchgate.netgoogle.com Furthermore, cooperative catalysis using both heterogeneous and homogeneous catalysts has been employed for the asymmetric transfer hydrogenation of naphthol derivatives to produce chiral 1,2,3,4-tetrahydronaphthols with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Role in Biocatalysis and Biotransformations

The compound this compound, also known as β-tetralol, and its precursor, β-tetralone (3,4-dihydro-1H-naphthalen-2-one), are notable substrates in the field of biocatalysis. nih.govnist.gov Biotransformations, which utilize whole microbial cells or isolated enzymes, offer a green chemistry approach to producing chiral molecules with high enantioselectivity. The primary biocatalytic application involving this compound is the stereoselective reduction of its corresponding ketone, β-tetralone.

Fungal-mediated bioreductions have been a key area of research for producing enantiomerically enriched (S)- or (R)-1,2,3,4-Tetrahydro-2-naphthol. These chiral alcohols are valuable building blocks in organic synthesis. Various fungal strains have been screened for their ability to reduce β-tetralone with high conversion rates and enantiomeric excess (ee). researchgate.net

Research has shown that the enantiomeric purity of the resulting alcohol can be highly dependent on the specific fungal strain used and the duration of the biotransformation process. researchgate.net For instance, the transformation of β-tetralone by Chaetomium sp. KCh 6651 has been reported to yield pure (S)-(-)-1,2,3,4-tetrahydro-2-naphthol with a high yield. researchgate.net In some cases, the process involves an initial non-selective reduction of the ketone, which is then followed by a selective oxidation of the undesired R-alcohol, thereby enriching the desired S-enantiomer. researchgate.net

A study utilizing Fusarium culmorum for the bioreduction of 2-tetralones demonstrated high activity and moderate selectivity, leading to the corresponding (S)-alcohols. researchgate.net Interestingly, the enantioselectivity was found to change over time with certain strains. An initial 3-day transformation of β-tetralone might predominantly yield S-(-)-1,2,3,4-tetrahydro-2-naphthol, whereas extending the reaction to 9 days could result in the isolation of the R-enantiomer with an 85% ee. researchgate.net This suggests the presence of multiple enzymes with different stereoselectivities and reaction kinetics within the microbial system. researchgate.net

The table below summarizes findings from biotransformation studies involving the reduction of β-tetralone.

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| Fusarium culmorum | β-Tetralone | (S)-1,2,3,4-Tetrahydro-2-naphthol | Moderate | Exhibited high activity and moderate (S)-selectivity for 2-tetralones. | researchgate.net |

| Chaetomium sp. KCh 6651 | β-Tetralone | (S)-(-)-1,2,3,4-Tetrahydro-2-naphthol | High (pure enantiomer) | Achieved high yield of the pure (S)-enantiomer. | researchgate.net |

| Unspecified Fungal Strain | β-Tetralone | S-(-)-1,2,3,4-Tetrahydro-2-naphthol | Not specified | Predominant product after 3 days of transformation. | researchgate.net |

| Unspecified Fungal Strain | β-Tetralone | (R)-1,2,3,4-Tetrahydro-2-naphthol | 85% | Isolated after 9 days of transformation, indicating a shift in enantioselectivity over time. | researchgate.net |

These biocatalytic methods represent a valuable alternative to traditional chemical synthesis for producing chiral tetralol derivatives, which can serve as important intermediates in the synthesis of more complex molecules.

Environmental and Biodegradation Studies

Microbial Degradation Pathways of Naphthalene (B1677914) and Related Polycyclic Aromatic Hydrocarbons (PAHs)

Microorganisms, including a wide array of bacteria and fungi, are capable of degrading PAHs, using them as sources of carbon and energy. chemicalbook.comnih.gov The initial step in these degradation pathways is critical and often determines the subsequent metabolic route. For naphthalene and tetralin, these routes can proceed under both aerobic and anaerobic conditions, involving fundamentally different enzymatic strategies to overcome the chemical stability of the aromatic ring structure.

Aerobic degradation of PAHs by bacteria typically begins with the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. nih.gov In contrast, fungal metabolism often involves cytochrome P-450 monooxygenases, which introduce a single oxygen atom. wur.nlcdnsciencepub.com Anaerobic degradation, occurring in environments devoid of oxygen, employs entirely different strategies, such as carboxylation or the addition of fumarate, to activate the stable hydrocarbon molecule for subsequent reduction and ring cleavage. oup.com

The formation of tetrahydronaphthol derivatives is a documented step in certain microbial metabolic pathways for naphthalene-related compounds. However, the specific isomer 1,2,3,4-tetrahydro-2-naphthol (also known as β-tetralol or 2-tetralol) is not a universally reported intermediate, with its formation being highly dependent on the type of microorganism and the metabolic pathway employed.

In mammalian metabolism, studies have shown that 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) is metabolized in rabbits to form both α-tetralol (1-tetralol) and β-tetralol (2-tetralol), with β-tetralol accounting for a significant portion (25.3%) of the conjugated metabolites. nih.gov This demonstrates the biochemical possibility of hydroxylation at the C-2 position.

In microbial systems, the evidence is more varied:

Bacterial Degradation: Aerobic bacterial degradation of tetralin can proceed via hydroxylation of the saturated (alicyclic) ring. However, studies often report the formation of 1-tetralol and its subsequent oxidation product, 1-tetralone (B52770). cdnsciencepub.com The formation of 2-tetralol is less commonly observed. Some bacterial pathways attack the aromatic ring first. For instance, Corynebacterium sp. strain C125 degrades tetralin by hydroxylating the aromatic ring to form 5,6,7,8-tetrahydro-1,2-naphthalene diol, which does not involve a simple tetralol intermediate. researchgate.netasm.org

Fungal Biotransformation: Fungi have been shown to hydroxylate tetralin. For example, Mortierella isabellina converts tetralin to 1-tetralol. cdnsciencepub.com A more direct pathway to this compound has been demonstrated in the biotransformation of 2-tetralone (B1666913). The fungus Chaetomium sp. KCh 6651 can reduce 2-tetralone to produce pure (S)-(-)-1,2,3,4-tetrahydro-2-naphthol. researchgate.net This indicates that if 2-tetralone is formed as an intermediate from tetralin, fungi can convert it to 2-tetralol.

It is important to note that in the well-documented anaerobic degradation pathways of naphthalene, hydroxylated intermediates like naphthols or tetralols are generally not formed. Instead, the molecule is activated by carboxylation. researchgate.net

Table 1: Microbial Formation of Tetralin Metabolites

| Microorganism | Substrate | Metabolite(s) | Pathway Type | Reference |

|---|---|---|---|---|

| Corynebacterium sp. strain C125 | Tetralin | 5,6,7,8-Tetrahydro-1,2-naphthalene diol | Aerobic Bacterial | asm.org |

| Mortierella isabellina | Tetralin | 1-Tetralol | Fungal | cdnsciencepub.com |

| Chaetomium sp. KCh 6651 | 2-Tetralone | (S)-(-)-1,2,3,4-Tetrahydro-2-naphthol | Fungal | researchgate.net |

| Sulfate-reducing enrichment culture N47 | Naphthalene / Tetralin | 2-Naphthoic acid, 5,6,7,8-Tetrahydro-2-naphthoic acid | Anaerobic Bacterial | oup.comresearchgate.net |

Under anoxic conditions, such as those found in contaminated aquifers and sediments, anaerobic microorganisms utilize different biochemical strategies to degrade naphthalene and related PAHs. researchgate.net These processes are significantly slower than aerobic degradation but are crucial for natural attenuation in oxygen-depleted environments.

The most extensively studied anaerobic pathway for naphthalene degradation is initiated by carboxylation, not hydroxylation. oup.comresearchgate.net This reaction, catalyzed by a carboxylase, adds a carboxyl group to the naphthalene molecule, typically forming 2-naphthoic acid. researchgate.net This activation step is analogous to the anaerobic degradation of other aromatic hydrocarbons like benzene (B151609).

Following carboxylation, the pathway proceeds through a series of reduction steps. The central intermediate, 2-naphthoic acid (often as its coenzyme A derivative, 2-naphthoyl-CoA), undergoes stepwise reduction of its aromatic rings. oup.com This leads to the formation of various reduced intermediates. Studies with sulfate-reducing enrichment cultures have identified several of these key metabolites: oup.comresearchgate.net

5,6,7,8-Tetrahydro-2-naphthoic acid: This is a major metabolite formed from the reduction of the non-carboxylated ring of 2-naphthoic acid. It is also the primary metabolite when tetralin is degraded anaerobically, suggesting the initial attack (carboxylation) is specific to the aromatic ring. oup.comresearchgate.net

1,2,3,4-Tetrahydro-2-naphthoic acid: This isomer is also detected, but often in smaller amounts, originating from the reduction of the carboxylated ring. researchgate.netresearchgate.net

Octahydro- and Decahydro-2-naphthoic acid: Further reduction of the tetrahydronaphthoic acid isomers leads to these more saturated compounds. oup.comresearchgate.net

Ultimately, the saturated ring structure is cleaved, leading to dicarboxylic acids like cis-2-carboxycyclohexylacetic acid, which are then channeled into central metabolism for complete mineralization to CO₂. oup.com

Formation of Tetrahydronaphthol Derivatives as Intermediates

Environmental Fate and Transformation

The environmental fate of a chemical describes its transport and transformation in various environmental compartments (air, water, soil). up.pt For this compound, specific data on its environmental persistence and transformation are scarce. Therefore, its fate is often inferred from its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). oecd.org

Tetralin has a moderate water solubility (45 mg/L) and a log Kow of 3.78, indicating a tendency to partition from water into organic matter and lipids, suggesting a potential for bioaccumulation. oecd.org Its vapor pressure indicates that it will volatilize from surface waters. oecd.org

Once in the environment, the transformation of this compound would be governed by both biotic and abiotic processes:

Biodegradation: As a hydroxylated derivative of tetralin, this compound is expected to be biodegradable. The presence of the hydroxyl group generally increases water solubility and can make the compound more susceptible to microbial attack compared to the parent hydrocarbon. Microorganisms that can degrade tetralin would likely be able to further metabolize its hydroxylated intermediates.

Abiotic Transformation: Processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) can contribute to the transformation of chemicals in the environment. up.pt While specific rates for this compound are not available, hydroxylated aromatic compounds can be susceptible to photooxidation. However, hydrolysis is not expected to be a significant degradation process for this compound under typical environmental conditions.

Bioremediation Applications

Bioremediation is an environmental technology that uses microorganisms to detoxify and remove pollutants from soil and water. researchgate.net For sites contaminated with PAHs like naphthalene, bioremediation is a promising and cost-effective strategy. researchgate.net The application of bioremediation can be done in situ (at the contaminated site) or ex situ (where contaminated material is excavated and treated elsewhere).

While this specific compound is not a primary target of most bioremediation strategies, its presence would indicate that certain degradation pathways are active. Effective bioremediation depends on ensuring that the entire metabolic sequence proceeds efficiently and that no toxic or recalcitrant intermediates accumulate. Therefore, understanding the formation and subsequent degradation of metabolites like tetrahydronaphthols is crucial for optimizing bioremediation processes. If conditions favor fungal activity, or if specific bacterial strains capable of producing 2-tetralol are present, its formation and degradation would be an integral part of the cleanup process. cdnsciencepub.comresearchgate.netsmolecule.com

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enantio- and Diastereoselective Synthesis

The synthesis of specific stereoisomers of 1,2,3,4-tetrahydro-2-naphthol and its derivatives is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Future research is focused on developing more efficient and highly selective synthetic routes.

A significant area of interest is the enantioselective synthesis of derivatives like (R)-(-)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a crucial intermediate for anticancer anthracyclines. rsc.orgjst.go.jprsc.org Past strategies have successfully employed methods such as the diastereoselective reaction of 1-trimethylsilylbuta-2,3-diene with a chiral acetal (B89532) and highly diastereoselective bromolactonization of acetals derived from tartaric acid. rsc.orgoup.com

Future work will likely build upon these foundations, exploring novel catalytic systems to improve yield, reduce step counts, and enhance stereoselectivity. Key future directions include:

Advanced Organocatalysis: The use of small chiral organic molecules as catalysts is a rapidly growing field. Research into organocatalytic asymmetric synthesis of chiral tetraarylmethanes from related naphthol derivatives suggests a promising future for applying similar catalysts to achieve enantioselective synthesis of tetrahydronaphthols. dicp.ac.cn This approach avoids the use of metals, aligning with green chemistry principles.

Asymmetric Hydrogenation: Asymmetric transfer hydrogenation has been demonstrated for converting naphthol derivatives to their tetralone and subsequently to their chiral alcohol forms. chinesechemsoc.org Further development of cooperative heterogeneous and homogeneous catalysis could lead to highly efficient one-pot tandem procedures for producing enantiopure this compound derivatives. chinesechemsoc.org

Chemo-enzymatic Methods: The use of enzymes or whole-cell systems for stereoselective reduction of precursor tetralones offers a highly specific and environmentally benign route to chiral tetrahydronaphthols. This approach is an attractive alternative to traditional chemical methods.

| Synthesis Strategy | Precursor/Reagent Example | Target Derivative Example | Key Feature | Reference(s) |

| Chiral Acetal Reaction | 1-trimethylsilylbuta-2,3-diene | (R)-(–)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol | Highly diastereoselective reaction | rsc.org |

| Asymmetric Bromolactonization | (-)-Acetal from tartaric acid diamide (B1670390) | (R)-(−)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol | High diastereoselectivity (>95%ee) | oup.com |

| Asymmetric Transfer Hydrogenation | 1-Naphthol | (R)-1,2,3,4-Tetrahydro-1-naphthol | Cooperative Pd/C and chiral complex catalysis | chinesechemsoc.org |

| Organocatalysis | 6-(hydroxydiarylmethyl)naphthalen-2-ols | Chiral Tetraarylmethanes | Metal-free, stereoselective 1,8-conjugate addition | dicp.ac.cn |

Exploration of New Biological Activities and Therapeutic Applications

The 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov While its role in synthesizing anticancer agents is well-established, future research is actively exploring a wider range of therapeutic applications. rsc.orgrsc.org

Derivatives of the closely related 2-aminotetralin have shown activity as 5-HT1A receptor agonists and dopamine (B1211576) D2 receptor modulators, indicating potential for treating psychiatric disorders like anxiety and depression. google.com Other research has pointed toward applications in managing cardiovascular diseases, including hypertension and renal failure, as well as neurological conditions through the regulation of monoamine transporters. google.comgoogle.com.na The anti-inflammatory properties of naphthalene (B1677914) derivatives are also under investigation. researchgate.net

Future therapeutic explorations are expected to focus on:

Neurological and Psychiatric Disorders: Building on initial findings, researchers are designing new analogs for enhanced selectivity and efficacy for targets like serotonin (B10506) and dopamine receptors. google.com The scaffold is also being used to create analogs of existing drugs, such as the antidepressant agomelatine, to improve pharmacokinetic properties. jocpr.com

Oncology: Beyond anthracycline intermediates, the tetrahydroisoquinoline scaffold (an aza-analogue) is being extensively studied for the de novo design of novel anticancer agents targeting various molecular pathways. nih.gov This suggests that the core tetrahydronaphthalene ring system remains a valuable template for discovering new cancer therapeutics.

Infectious Diseases: The structural versatility of the scaffold makes it a candidate for developing new antimicrobial and antiviral agents.

| Therapeutic Area | Target/Mechanism Example | Derivative Class | Potential Application | Reference(s) |